molecular formula C15H12O3 B2904697 3-(4-Methoxyphenyl)benzofuran-5-ol CAS No. 1574478-65-1

3-(4-Methoxyphenyl)benzofuran-5-ol

Cat. No.: B2904697
CAS No.: 1574478-65-1
M. Wt: 240.258
InChI Key: LPNPGGDTJCDQNU-UHFFFAOYSA-N
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Description

It belongs to the benzofuran class of compounds, which are known for their diverse biological activities and presence in various natural products.

Mechanism of Action

Target of Action

Benzofuran derivatives, to which this compound belongs, have been found to be active towards different clinically approved targets . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide array of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic . These activities suggest that the compound interacts with its targets, leading to various changes in cellular processes.

Biochemical Pathways

Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase . This suggests that the compound may affect multiple biochemical pathways, leading to downstream effects on various cellular processes.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.

Result of Action

Benzofuran derivatives have been shown to exhibit a wide array of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The wide array of biological activities exhibited by benzofuran derivatives suggests that they may be effective in various environments .

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)benzofuran-5-ol can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)benzofuran-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the benzofuran ring, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methoxyphenyl)benzofuran-5-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antibacterial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)benzofuran-5-ol can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their specific biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like psoriasis and cancer

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-17-12-5-2-10(3-6-12)14-9-18-15-7-4-11(16)8-13(14)15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNPGGDTJCDQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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